molecular formula C17H18N2O2S2 B2863488 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide CAS No. 2034613-64-2

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2863488
M. Wt: 346.46
InChI Key: ZLAGNRGZKFLRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide” is a chemical compound. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many potent biologically active compounds .


Synthesis Analysis

Thiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The synthesis of specific compound “N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide” are not detailed in the available resources.

Scientific Research Applications

Synthesis and Potential Applications

  • Antifungal Agents : Research into the synthesis of new benzothiazole derivatives, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, has shown potential antifungal activity. These compounds were synthesized by reacting 5-(bromoacetyl) salicylamide with thiourea and other reagents, indicating their potential as antifungal agents (Narayana et al., 2004).

  • Corrosion Inhibition : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies have shown that certain benzothiazole derivatives offer higher inhibition efficiencies and stability, highlighting their potential application in protecting metals from corrosion (Hu et al., 2016).

  • Antimicrobial Activity : A series of benzothiazole derivatives have been synthesized and screened for antimicrobial activity. Some of these compounds have demonstrated significant growth inhibitory effects against various pathogens, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).

  • Anti-inflammatory Properties : Thiazole and benzothiazole derivatives have been designed, synthesized, and evaluated for their selectivity and functional activity on cannabinoid CB2 receptors. Some compounds exhibited high affinity and selectivity towards CB2 receptors with promising anti-inflammatory properties, offering potential therapeutic applications (Ghonim et al., 2019).

  • Carbonic Anhydrase Inhibitors : Novel metal complexes of heterocyclic sulfonamide, derived from benzothiazole derivatives, have shown strong inhibitory properties against carbonic anhydrase enzymes. These findings suggest the potential use of these compounds in medical applications targeting carbonic anhydrase-related diseases (Büyükkıdan et al., 2013).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-8-6-12(15-2-1-9-22-15)5-7-18-17(21)13-3-4-14-16(10-13)23-11-19-14/h1-4,9-12,20H,5-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAGNRGZKFLRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC3=C(C=C2)N=CS3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.